2-Chloro-4-fluoro-3-formylbenzoic acid
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Overview
Description
2-Chloro-4-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-formylbenzoic acid typically involves the introduction of chloro, fluoro, and formyl groups onto a benzoic acid precursor. One common method includes the following steps:
Nitration: The nitration of benzoic acid to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Halogenation: Introduction of chloro and fluoro groups via halogenation reactions.
Formylation: Formylation of the benzene ring to introduce the formyl group.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can replace the chloro and fluoro groups under appropriate conditions.
Major Products
Oxidation: 2-Chloro-4-fluoro-3-carboxybenzoic acid.
Reduction: 2-Chloro-4-fluoro-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chloro and fluoro) can influence its reactivity and binding affinity to molecular targets. The formyl group can participate in various biochemical reactions, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-formylbenzoic acid: Similar structure but lacks the chloro group.
4-Formylbenzoic acid: Lacks both chloro and fluoro groups.
2-Chloro-3-fluoro-4-formylbenzoic acid: Similar structure but different substitution pattern.
Uniqueness
2-Chloro-4-fluoro-3-formylbenzoic acid is unique due to the specific combination of chloro, fluoro, and formyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H4ClFO3 |
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Molecular Weight |
202.56 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-3H,(H,12,13) |
InChI Key |
QZBDYJKBBKINKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C=O)F |
Origin of Product |
United States |
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